molecular formula C19H20N2O3 B15042442 N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-tert-butylbenzohydrazide

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-tert-butylbenzohydrazide

Cat. No.: B15042442
M. Wt: 324.4 g/mol
InChI Key: ULGBZMNHFFMDMN-RGVLZGJSSA-N
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Description

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-TERT-BUTYLBENZOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This specific compound features a benzodioxole moiety, which is a bicyclic structure containing a benzene ring fused with a dioxole ring, and a tert-butyl group attached to a benzohydrazide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-TERT-BUTYLBENZOHYDRAZIDE typically involves the condensation reaction between 4-tert-butylbenzohydrazide and 2H-1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-TERT-BUTYLBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The benzodioxole and tert-butylbenzohydrazide moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may regenerate the starting amine and aldehyde.

Mechanism of Action

The mechanism of action of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-TERT-BUTYLBENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form stable complexes with transition metal ions, which can then interact with biological molecules such as enzymes. These interactions can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . The benzodioxole moiety may also contribute to the compound’s biological activity by interacting with cellular receptors and signaling pathways .

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-tert-butylbenzamide

InChI

InChI=1S/C19H20N2O3/c1-19(2,3)15-7-5-14(6-8-15)18(22)21-20-11-13-4-9-16-17(10-13)24-12-23-16/h4-11H,12H2,1-3H3,(H,21,22)/b20-11+

InChI Key

ULGBZMNHFFMDMN-RGVLZGJSSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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